4-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]butanoic acid
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Overview
Description
4-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]butanoic acid: is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNOS
IUPAC Name: (Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
This compound belongs to the thiazolidinone family and contains both a thiazolidine ring and a pyridine moiety. Thiazolidinones have diverse applications due to their interesting biological properties.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps, including the formation of the thiazolidinone ring and the introduction of the pyridine group. Specific synthetic routes may vary, but a common approach includes cyclization of an appropriate precursor containing the thiazolidinone core.
Reaction Conditions::- Cyclization: The thiazolidinone ring can be formed through a condensation reaction between an amine and a carbonyl compound under suitable conditions.
- Pyridine Introduction: The pyridine group can be added via nucleophilic substitution or other synthetic methods.
Industrial Production:: While industrial-scale production details are proprietary, laboratories typically employ scalable synthetic routes with optimized reaction conditions.
Chemical Reactions Analysis
Reactivity::
Oxidation: The carbonyl groups in the compound can undergo oxidation reactions.
Reduction: Reduction of the thiazolidinone ring or the pyridine moiety is possible.
Substitution: The pyridine nitrogen can participate in substitution reactions.
Boron Reagents: Boron reagents, such as organotrifluoroborates, are often used in Suzuki–Miyaura cross-coupling reactions .
Other Organic Reagents: Depending on the specific transformation, various organic reagents may be employed.
Major Products:: The major products depend on the specific reactions performed. Functional group modifications, ring-opening, or ring-closing reactions can yield diverse derivatives.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemical Biology: Used as a probe to study biological processes.
Industry: May serve as a precursor for other compounds.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, impacting cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related thiazolidinones or pyridine-containing molecules. Its uniqueness lies in the combination of these two functional groups.
Properties
Molecular Formula |
C13H12N2O4S |
---|---|
Molecular Weight |
292.31 g/mol |
IUPAC Name |
4-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C13H12N2O4S/c16-11(17)4-2-6-15-12(18)10(20-13(15)19)7-9-3-1-5-14-8-9/h1,3,5,7-8H,2,4,6H2,(H,16,17)/b10-7- |
InChI Key |
HNILBIMYWFRCFN-YFHOEESVSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C\2/C(=O)N(C(=O)S2)CCCC(=O)O |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)N(C(=O)S2)CCCC(=O)O |
Origin of Product |
United States |
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